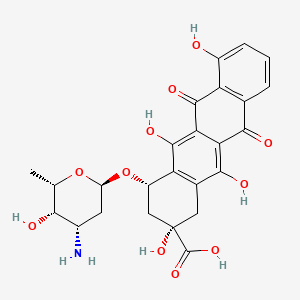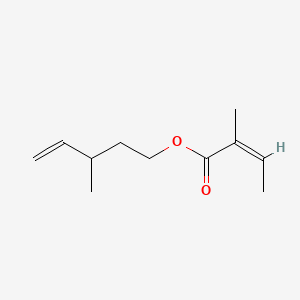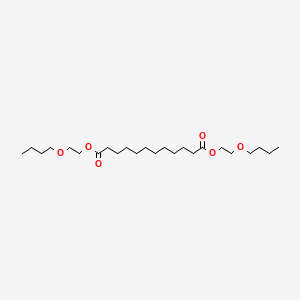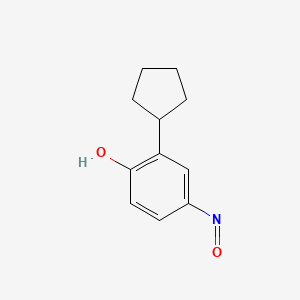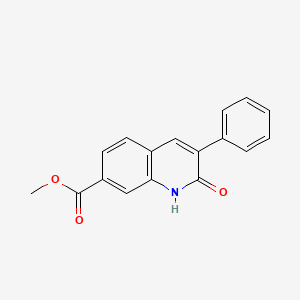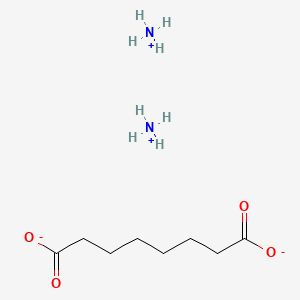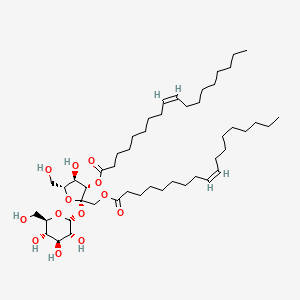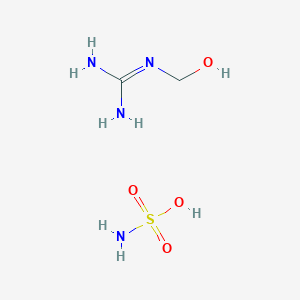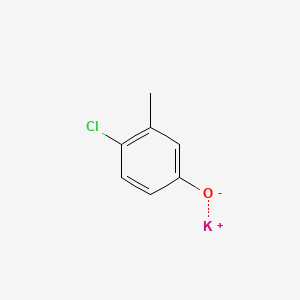
Potassium p-chloro-m-cresolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium p-chloro-m-cresolate: is a chemical compound derived from p-chloro-m-cresol. It is known for its broad-spectrum antimicrobial properties and is widely used as a preservative in various industrial and consumer products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium p-chloro-m-cresolate is synthesized by reacting p-chloro-m-cresol with potassium hydroxide. The reaction typically involves dissolving p-chloro-m-cresol in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium p-chloro-m-cresolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form p-chloro-m-cresol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: p-Chloro-m-cresol.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Potassium p-chloro-m-cresolate is used as a reagent in organic synthesis, particularly in the preparation of other phenolic compounds .
Biology: It is used in biological research as an antimicrobial agent to study the effects of microbial inhibition and to preserve biological samples .
Medicine: In the pharmaceutical industry, it is used as a preservative in various formulations, including creams, ointments, and injectable solutions .
Industry: It is widely used in the preservation of adhesives, glues, joint cements, polymer dispersions, and emulsions .
Wirkmechanismus
The antimicrobial activity of potassium p-chloro-m-cresolate is attributed to its ability to disrupt the cell membrane of microorganisms. It induces cytoplasmic leakage, disrupting membrane permeability to potassium and phosphate ions. This results in the dissipation of the proton motive force, causing uncoupling of respiration from ATP synthesis, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
p-Chloro-m-cresol: The parent compound, also used as an antimicrobial agent.
Sodium p-chloro-m-cresolate: Another salt form with similar antimicrobial properties.
Chloroxylenol: A related compound with similar uses in disinfection and preservation
Uniqueness: Potassium p-chloro-m-cresolate is unique in its potassium salt form, which may offer different solubility and reactivity properties compared to its sodium counterpart. Its broad-spectrum antimicrobial activity and stability make it a valuable preservative in various applications .
Eigenschaften
CAS-Nummer |
64601-05-4 |
|---|---|
Molekularformel |
C7H6ClKO |
Molekulargewicht |
180.67 g/mol |
IUPAC-Name |
potassium;4-chloro-3-methylphenolate |
InChI |
InChI=1S/C7H7ClO.K/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;/q;+1/p-1 |
InChI-Schlüssel |
LWLZWMKAWVRECC-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)[O-])Cl.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



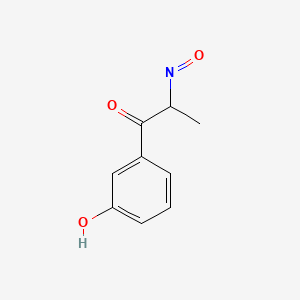
![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
